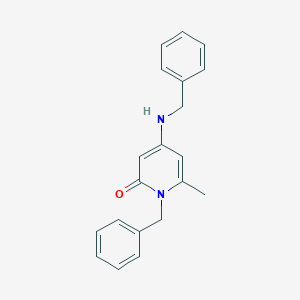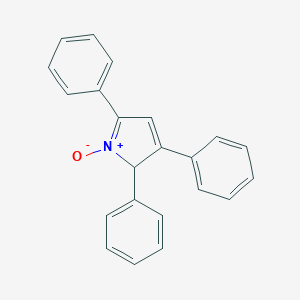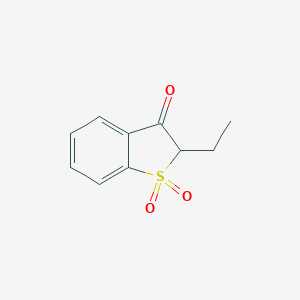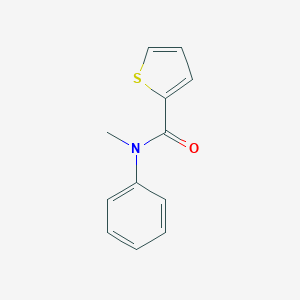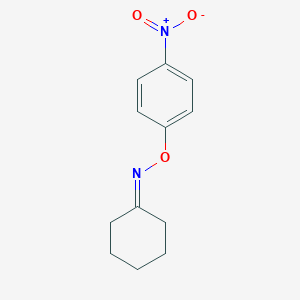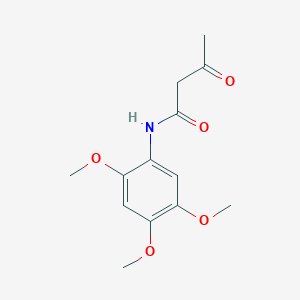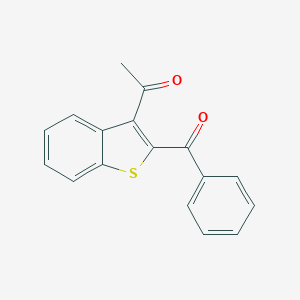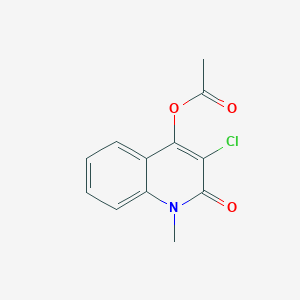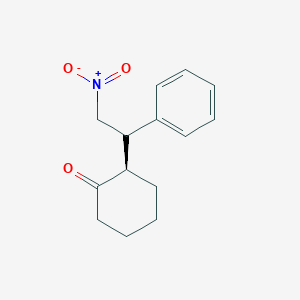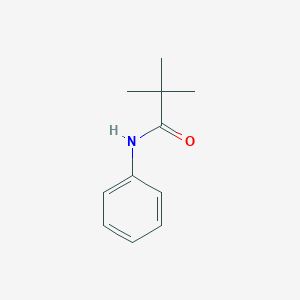
Pivalanilide
Vue d'ensemble
Description
Applications De Recherche Scientifique
N-Pivaloylaniline is primarily used as a synthetic intermediate in pharmaceutical research. It is involved in the synthesis of various biologically active compounds and pharmaceuticals . Additionally, it has applications in the development of new materials and chemical sensors .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La N-Pivaloylaniline peut être synthétisée par réaction de l'aniline avec le chlorure de pivaloyle en présence d'une base telle que la triéthylamine. La réaction est généralement effectuée dans un solvant anhydre comme le dichlorométhane à basse température (0 °C) pour assurer un rendement et une pureté élevés . Le schéma réactionnel général est le suivant:
C6H5NH2+(CH3)3CCOCl→C6H5NHC(O)C(CH3)3+HCl
Méthodes de production industrielle: La production industrielle de N-Pivaloylaniline suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique un contrôle minutieux des conditions réactionnelles pour maintenir la qualité et le rendement du produit. L'utilisation de systèmes automatisés pour le contrôle de la température et de la concentration est courante dans les milieux industriels {_svg_4}.
Analyse Des Réactions Chimiques
Types de réactions: La N-Pivaloylaniline subit diverses réactions chimiques, notamment:
Réactions de substitution: Elle peut participer à des réactions de substitution nucléophile, où le groupe pivaloyle peut être remplacé par d'autres nucléophiles.
Réactions d'oxydation et de réduction: Elle peut être oxydée ou réduite dans des conditions spécifiques pour former différents dérivés.
Séquence d'épimérisation-substitution: Cette séquence est utilisée pour préparer des produits de N-Pivaloylaniline à substitution benzylique hautement énantioenrichis.
Réactifs et conditions courants:
Substitution nucléophile: Des réactifs comme les composés organolithium (par exemple, le n-butyllithium) sont couramment utilisés.
Oxydation: Des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction: Des agents réducteurs comme l'hydrure d'aluminium et de lithium ou le borohydrure de sodium.
Produits principaux: Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la réaction avec le bromoacétate de tert-butyle dans des conditions contrôlées donne des produits substitués avec une énantiosélectivité variable .
Applications de la recherche scientifique
La N-Pivaloylaniline est principalement utilisée comme intermédiaire de synthèse dans la recherche pharmaceutique. Elle est impliquée dans la synthèse de divers composés biologiquement actifs et de produits pharmaceutiques . De plus, elle a des applications dans le développement de nouveaux matériaux et de capteurs chimiques .
Mécanisme d'action
Le mécanisme d'action de la N-Pivaloylaniline implique son rôle d'intermédiaire dans les réactions chimiques. Elle sert de précurseur à des molécules plus complexes, facilitant la formation de liaisons et de structures chimiques spécifiques. Les cibles moléculaires et les voies dépendent du produit final synthétisé à partir de la N-Pivaloylaniline .
Mécanisme D'action
The mechanism of action of N-Pivaloylaniline involves its role as an intermediate in chemical reactions. It acts as a precursor to more complex molecules, facilitating the formation of specific chemical bonds and structures. The molecular targets and pathways depend on the final product synthesized from N-Pivaloylaniline .
Comparaison Avec Des Composés Similaires
Composés similaires:
N-Pivaloyl-o-toluidine: Utilisé comme réactif pour le titrage des réactifs organolithium.
N-Pivaloyl-o-benzylaniline: Un autre intermédiaire de synthèse ayant des applications similaires.
Unicité: La N-Pivaloylaniline est unique en raison de sa pureté élevée et de sa réactivité spécifique, ce qui en fait un intermédiaire précieux dans la synthèse pharmaceutique. Sa capacité à subir diverses réactions chimiques dans des conditions contrôlées permet la synthèse d'une large gamme de composés .
Propriétés
IUPAC Name |
2,2-dimethyl-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)10(13)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJNWXYSLBGWDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216455 | |
| Record name | Pivalanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6625-74-7 | |
| Record name | 2,2-Dimethyl-N-phenylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6625-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pivalanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006625747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pivalanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pivalanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9043 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pivalanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pivalanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![17-(1,5-dimethylhexyl)-2-nitro-10,13-dimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B372220.png)
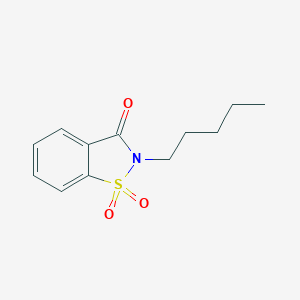
![9,18-dioxapentacyclo[9.7.0.02,10.03,8.012,17]octadeca-3,5,7,12,14,16-hexaene-1,10-dicarbonitrile](/img/structure/B372222.png)
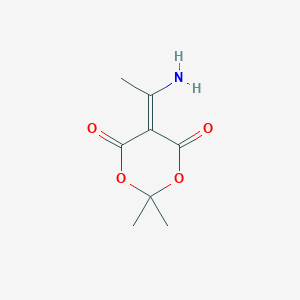
![3-[2-(Allyloxy)phenyl]-2-cyanoacrylic acid](/img/structure/B372226.png)
